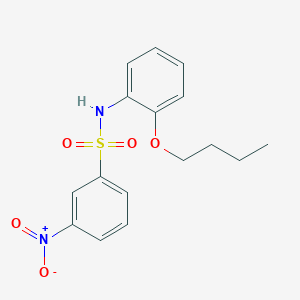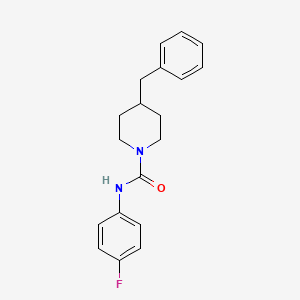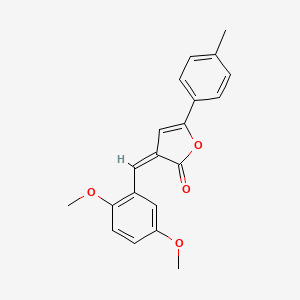![molecular formula C19H19ClN2O5 B5501034 3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)
3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar acryloyl and amino-acetate compounds involves complex chemical reactions, often utilizing multi-component reactions for efficient synthesis. For example, ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate was synthesized via a Ugi four-component reaction at ambient temperature, showcasing a high-yielding protocol that involves reactions between aldehydes, amines, acids, and isocyanides (Ganesh, Saha, Zuckermann, & Sáha, 2017).
Molecular Structure Analysis
The molecular structure of related compounds can be determined using various spectroscopic techniques, including X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy. For instance, the molecular structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate was elucidated by X-ray diffraction, revealing the conformation and crystalline structure of the compound (Prasanth et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving acylamino and acryloyl compounds are diverse, including polymerization and cyclization reactions. For instance, copolymerization of 4-chlorophenyl acrylate with methyl acrylate has been conducted to synthesize polymers for industrial applications, demonstrating the reactivity and versatility of these compounds (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Applications De Recherche Scientifique
Synthesis and Characterization
Copolymerization and Applications in the Leather Industry : The synthesis and copolymerization of 4-chlorophenyl acrylate with methyl acrylate have been detailed, including characterization and applications in the leather industry. This study demonstrates the preparation of polymers and their potential industrial applications, showcasing the versatility of chlorophenyl acrylate derivatives (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Antimicrobial Properties of Arylsubstituted Halogen(thiocyanato)amides : Research on the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment has highlighted their antimicrobial properties. This indicates the potential application of similar compounds in developing new antimicrobial agents (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Synthesis of Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate : A related compound, ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate, was synthesized via a high-yielding Ugi four-component reaction. This process and the characterization of the resulting glycine ester derivative add to the understanding of the synthetic versatility of acryloyl derivatives (Ganesh, Saha, Zuckermann, & Sáha, 2017).
Potential Applications
Antioxidant Activity : The synthesis and antioxidant activity of some chalcones containing N-arylacetamide group demonstrate the relevance of chlorophenyl acrylate derivatives in creating compounds with potential antioxidant applications. This suggests that similar compounds could be investigated for their antioxidant properties (Nguyen et al., 2021).
Photopolymerization : Research into nitroxide-mediated photopolymerization using compounds with chromophore groups linked to the aminoxyl function highlights a potential application in materials science. This study underscores the utility of acryloyl derivatives in developing new materials through photopolymerization processes (Guillaneuf et al., 2010).
Propriétés
IUPAC Name |
3-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-13(23)26-11-3-9-21-18(24)16(12-14-5-7-15(20)8-6-14)22-19(25)17-4-2-10-27-17/h2,4-8,10,12H,3,9,11H2,1H3,(H,21,24)(H,22,25)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERKLPJJGFGFFV-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCCNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)


![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)
![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)



